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Abstract

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed
for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).
It comprises a fully human anti-FGFR2 monoclonal antibody, aprutumab, conjugated to a
potent auristatin-based cytotoxic payload, an auristatin W derivative, via a non-cleavable linker.
This technical guide provides an in-depth overview of the core components of aprutumab
ixadotin, its mechanism of action, preclinical efficacy, and the outcomes of its Phase | clinical
evaluation. The preclinical data demonstrated significant anti-tumor activity in FGFR2-positive
cancer models. However, the first-in-human Phase | trial was terminated due to a narrow
therapeutic window and poor tolerability in patients. This document consolidates the available
guantitative data, details the experimental protocols employed in its preclinical assessment,
and visualizes the key pathways and workflows.

Core Components and Mechanism of Action

Aprutumab ixadotin is a complex molecule designed to selectively deliver a cytotoxic agent to
cancer cells expressing FGFR2 on their surface.

e Antibody: Aprutumab (BAY 1179470)
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o Afully human monoclonal antibody that specifically targets and binds to the extracellular
domain of FGFR2. This high-affinity binding is the first step in the targeted delivery of the
cytotoxic payload.

Target: Fibroblast Growth Factor Receptor 2 (FGFR2)

o Areceptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs),
triggers downstream signaling pathways involved in cell proliferation, differentiation, and
survival.[1] FGFR2 is frequently overexpressed or amplified in various solid tumors,
including gastric and triple-negative breast cancers, making it an attractive target for
cancer therapy.

Payload: Auristatin W Derivative

o A potent synthetic antineoplastic agent belonging to the auristatin class of microtubule
inhibitors. Upon release inside the target cell, it disrupts microtubule dynamics, leading to
G2/M phase cell cycle arrest and subsequent apoptosis. The exact structure of the
innovative auristatin W derivative used in aprutumab ixadotin is not publicly disclosed.

Linker: Non-cleavable Linker

o The antibody and payload are connected through a stable, non-cleavable linker. This type
of linker is designed to remain intact in the bloodstream, minimizing off-target toxicity. The
release of the payload is dependent on the lysosomal degradation of the antibody
following internalization of the ADC into the target cell.

Conjugation Chemistry

o The linker-payload is conjugated to the aprutumab antibody via lysine side chains. This
results in a heterogeneous mixture of ADC molecules with a distribution of drug-to-
antibody ratios (DAR), with an average DAR of approximately 4.

Mechanism of Action

The proposed mechanism of action for aprutumab ixadotin follows the classical pathway for
non-cleavable ADCs:
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» Binding: The aprutumab component of the ADC binds to FGFR2 on the surface of a cancer
cell.

« Internalization: The ADC-FGFR2 complex is internalized into the cell through endocytosis.

e Lysosomal Trafficking: The endosome containing the ADC-FGFR2 complex fuses with a
lysosome.

o Degradation and Payload Release: Within the acidic environment of the lysosome, proteases
degrade the aprutumab antibody, leading to the release of the auristatin W derivative
payload, still attached to the linker and a lysine residue.

o Cytotoxicity: The released payload enters the cytoplasm and binds to tubulin, inhibiting
microtubule polymerization and inducing cell cycle arrest and apoptosis.

Preclinical Data

The preclinical efficacy of aprutumab ixadotin was evaluated in a series of in vitro and in vivo
studies.

In Vitro Efficacy

The cytotoxic activity of aprutumab ixadotin was assessed against a panel of human cancer
cell lines with varying levels of FGFR2 expression.
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Cell Line Cancer Type FGFR2 Expression  IC50 (nM)

SNU-16 Gastric Cancer High 0.097 - 0.83

KATO llI Gastric Cancer High 0.097 - 0.83
Triple-Negative Breast )

MFM-223 High 0.097 - 0.83
Cancer

SUM-52PE Breast Cancer High 0.097 - 0.83

NCI-H716 Colorectal Cancer High 0.097 - 0.83
Triple-Negative Breast ) >100-fold less

MDA-MB-231 Low/Negative -
Cancer sensitive

>100-fold less

KYSE-180 Esophageal Cancer Low/Negative N
sensitive

>100-fold less

4T1 Murine Breast Cancer  Low/Negative -
sensitive

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

In Vivo Efficacy

The anti-tumor activity of aprutumab ixadotin was evaluated in mouse xenograft models using
both cell lines and patient-derived tumors.
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Treatment and

Model Cancer Type Outcome
Dose
) 5 mg/kg, i.v., once >90% tumor growth
SNU-16 Xenograft Gastric Cancer o
weekly inhibition

Triple-Negative Breast 1 mg/kg and 5 mg/kg, Marked decrease in
MFM-223 Xenograft

Cancer i.v., once weekly tumor volume
7.5 mg/kg, i.v., once Notable inhibition of
NCI-H716 Xenograft Colorectal Cancer
weekly tumor growth
Patient-Derived ) ]
Gastric Cancer Dose-dependent Tumor regression
Xenograft (PDX)
Patient-Derived Triple-Negative Breast ]
Dose-dependent Tumor regression
Xenograft (PDX) Cancer

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

Clinical Trial Data (NCT02368951)

A first-in-human, open-label, multicenter, Phase | dose-escalation trial was conducted to
evaluate the safety, tolerability, and maximum tolerated dose (MTD) of aprutumab ixadotin in
patients with advanced solid tumors known to be FGFR2-positive.

Study Design

o Population: Patients with advanced, refractory solid tumors with known FGFR2 expression.

 Intervention: Aprutumab ixadotin administered intravenously on day 1 of a 21-day cycle,
with escalating doses starting at 0.1 mg/kg.

e Primary Endpoints: Safety, tolerability, and determination of the MTD.

e Secondary Endpoints: Pharmacokinetics and anti-tumor activity.

Results

The trial was terminated prematurely due to poor tolerability.
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Parameter Result

Number of Patients 20

Dose Cohorts 0.1 mg/kg to 1.3 mg/kg
Maximum Tolerated Dose (MTD) 0.2 mg/kg

o o Thrombocytopenia, proteinuria, corneal
Dose-Limiting Toxicities (DLTS) o )
epithelial microcysts

Anemia, increased aspartate aminotransferase,
Most Common Grade =3 Adverse Events o )
proteinuria, thrombocytopenia

) One patient with stable disease; no objective
Efficacy
responses reported

Data from the publication of the NCT02368951 trial.

Pharmacokinetics

Pharmacokinetic analyses showed that the exposure to aprutumab ixadotin and its toxophore
metabolite was approximately dose-proportional. The similar pharmacokinetic profiles of the
total antibody and the ADC suggested good stability in plasma.

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of an ADC like
aprutumab ixadotin using a tetrazolium-based (MTT) assay.[3][4]

o Cell Plating: Seed cancer cells (e.g., SNU-16 for high FGFR2 expression, MDA-MB-231 for
low expression) in 96-well plates at a density of 5,000-10,000 cells per well and incubate
overnight to allow for cell attachment.

o ADC Treatment: Prepare serial dilutions of aprutumab ixadotin and a non-targeting control
ADC in cell culture medium. Replace the existing medium in the wells with the ADC-
containing medium.
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« Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5%
Co2.

o MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will
reduce the yellow MTT to purple formazan crystals.

e Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to
each well to dissolve the formazan crystals.

o Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and
plot the results against the ADC concentration. Determine the IC50 value (the concentration
of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vivo Xenograft Model

The following is a generalized protocol for evaluating the in vivo efficacy of an ADC in a mouse
xenograft model.[5][6]

¢ Animal Model: Use immunodeficient mice (e.g., NOD-scid or athymic nude mice).

o Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x
1076 SNU-16 cells) mixed with Matrigel into the flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with
calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width”"2) / 2.

e Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mms3),
randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and
different dose levels of aprutumab ixadotin). Administer the treatments intravenously (i.v.)
via the tail vein according to the specified schedule (e.g., once weekly).

o Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the
study. The primary efficacy endpoint is often tumor growth inhibition.
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» Ethical Considerations: All animal experiments must be conducted in accordance with
institutional animal care and use committee (IACUC) guidelines.
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Caption: Simplified FGFR2 signaling cascade leading to cell proliferation and survival.

Aprutumab Ixadotin Mechanism of Action Workflow
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Caption: Workflow of Aprutumab Ixadotin from cell surface binding to apoptosis induction.
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In Vivo Xenograft Experiment Workflow
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Caption: General workflow for an in vivo xenograft efficacy study of an ADC.

Conclusion

Aprutumab ixadotin represents a rationally designed ADC targeting FGFR2, a clinically
relevant oncogene. Preclinical studies demonstrated its potent and selective anti-tumor activity
in FGFR2-positive cancer models. However, the translation of this preclinical efficacy to a safe
and effective clinical agent was unsuccessful, as evidenced by the early termination of the
Phase I trial due to unacceptable toxicity at doses below the predicted therapeutic threshold.
This case highlights the challenges in ADC development, particularly in predicting clinical
toxicity from preclinical models, and underscores the importance of the therapeutic index. The
data and methodologies presented in this guide provide a comprehensive overview of the
development and initial clinical evaluation of aprutumab ixadotin for the scientific community.
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payload]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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